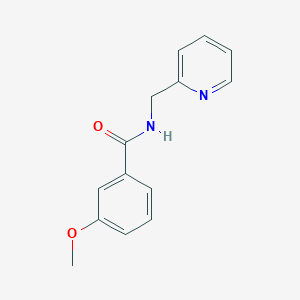![molecular formula C17H17N3O3 B5786826 N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5786826.png)
N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-dimethylpropanamide, also known as FURA-2-AM, is a fluorescent calcium indicator that has been widely used in scientific research. It is a chemical compound that is used to measure intracellular calcium levels in living cells.
作用机制
N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-dimethylpropanamide is a calcium chelator that binds to calcium ions in the cytoplasm of cells. When calcium ions bind to this compound, the fluorescent properties of the compound are altered, allowing for the measurement of intracellular calcium levels. This compound has a high affinity for calcium ions, making it a sensitive indicator of changes in intracellular calcium levels.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on cellular function and viability. It does not interfere with normal cellular processes and can be used to study calcium signaling in living cells without causing significant cellular damage. This compound is also membrane-permeable, allowing it to be used in a variety of cell types.
实验室实验的优点和局限性
N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-dimethylpropanamide is a useful tool for studying calcium signaling in living cells. It is a sensitive indicator of changes in intracellular calcium levels and has minimal effects on cellular function and viability. However, this compound has some limitations. It requires specialized equipment for measurement and analysis, and the fluorescent signal can be affected by factors such as pH and temperature. Additionally, this compound is not specific to calcium ions and can bind to other divalent cations, potentially leading to false-positive results.
未来方向
There are several future directions for the use of N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-dimethylpropanamide in scientific research. One area of focus is the development of new fluorescent calcium indicators with improved sensitivity and specificity. Another area of research is the use of this compound in combination with other imaging techniques such as confocal microscopy and two-photon microscopy. Additionally, this compound could be used to study calcium signaling in disease models such as Alzheimer's disease and Parkinson's disease. Overall, this compound is a valuable tool for studying calcium signaling in living cells and has the potential to contribute to a wide range of scientific research.
合成方法
N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-dimethylpropanamide is synthesized through a multi-step process involving the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form 2-hydrazinobenzaldehyde. This compound is then reacted with furfural to form 2-(furan-2-yl)-2-hydrazinobenzaldehyde. The final step involves the reaction of 2-(furan-2-yl)-2-hydrazinobenzaldehyde with 2,2-dimethylpropionyl chloride to form this compound.
科学研究应用
N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-dimethylpropanamide is used as a fluorescent calcium indicator in a variety of scientific research applications. It has been used to study calcium signaling in neurons, cardiac cells, and other cell types. It has also been used to study the effects of various drugs and chemicals on intracellular calcium levels. This compound is a useful tool for studying the role of calcium in cellular processes such as muscle contraction, neurotransmitter release, and gene expression.
属性
IUPAC Name |
N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-17(2,3)16(21)18-12-8-6-11(7-9-12)14-19-20-15(23-14)13-5-4-10-22-13/h4-10H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWOBTZKNKVURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5786750.png)


![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl benzoate](/img/structure/B5786784.png)

![{5-[4-(carboxymethoxy)phenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B5786810.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5786832.png)
![methyl N-{4-[(diethylamino)sulfonyl]benzoyl}glycinate](/img/structure/B5786840.png)
![2-(4-chlorophenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5786851.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5786855.png)
![1-(2-fluorophenyl)-5-{[(2-furylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5786859.png)
![4-[({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B5786863.png)